(E)-{[(methylsulfanyl)methanethioyl]amino}[(pyridin-4-yl)methylidene]amine
Description
Properties
Molecular Formula |
C8H9N3S2 |
|---|---|
Molecular Weight |
211.3 g/mol |
IUPAC Name |
methyl N-[(Z)-pyridin-4-ylmethylideneamino]carbamodithioate |
InChI |
InChI=1S/C8H9N3S2/c1-13-8(12)11-10-6-7-2-4-9-5-3-7/h2-6H,1H3,(H,11,12)/b10-6- |
InChI Key |
IKXIXCRRDKIJLW-POHAHGRESA-N |
Isomeric SMILES |
CSC(=S)N/N=C\C1=CC=NC=C1 |
Canonical SMILES |
CSC(=S)NN=CC1=CC=NC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-{[(methylsulfanyl)methanethioyl]amino}[(pyridin-4-yl)methylidene]amine typically involves the reaction of pyridine-4-carbaldehyde with a thioamide derivative under specific conditions. One common method includes the use of a base such as triethylamine in an organic solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-{[(methylsulfanyl)methanethioyl]amino}[(pyridin-4-yl)methylidene]amine undergoes various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various electrophiles or nucleophiles can be used, depending on the desired substitution pattern.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
(E)-{[(methylsulfanyl)methanethioyl]amino}[(pyridin-4-yl)methylidene]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (E)-{[(methylsulfanyl)methanethioyl]amino}[(pyridin-4-yl)methylidene]amine involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Properties
| Compound Name | Substituent R₁ | Substituent R₂ | Key Findings | Reference |
|---|---|---|---|---|
| (E)-{[(Methylsulfanyl)methanethioyl]amino}[(pyridin-4-yl)methylidene]amine | Methylsulfanyl (S–CH₃) | Pyridin-4-yl | Exhibits planar geometry; pyridine N participates in hydrogen bonding . | |
| (E)-{[(Butylsulfanyl)methanethioyl]amino}(4-methoxybenzylidene)amine | Butylsulfanyl (S–C₄H₉) | 4-Methoxybenzylidene | Increased hydrophobicity; C–H···π interactions dominate crystal packing . | |
| (E)-({[(3-Methylphenyl)methyl]sulfanyl}methanethioyl)aminoamine | 3-Methylbenzylsulfanyl | 1-Phenylpentylidene | Bulky substituents reduce solubility; N–H···S hydrogen bonds observed . |
Analysis :
- Methylsulfanyl vs. Bulky Groups : The methylsulfanyl group in the target compound enhances solubility in polar solvents compared to butylsulfanyl or benzylsulfanyl analogues, which exhibit higher lipophilicity .
- Aromatic Moieties : The pyridin-4-yl group facilitates stronger intermolecular interactions (e.g., N–H···N) compared to 4-methoxybenzylidene, which relies on weaker C–H···O contacts .
Functional Group Comparisons
Analysis :
- Coordination Chemistry: The target compound’s dithiocarbazate group acts as a tridentate ligand (S, N, S donors), contrasting with thiosemicarbazides, which typically bind via S and N .
- Biological Activity : Pyridine-thioether hybrids (e.g., ) show enhanced bioactivity due to synergistic effects of pyridine and sulfur groups, whereas the target compound’s bioactivity remains understudied .
Biological Activity
The compound (E)-{[(methylsulfanyl)methanethioyl]amino}[(pyridin-4-yl)methylidene]amine is a member of a class of chemical compounds that have garnered attention for their potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound's structure can be described as having a methylsulfanyl group attached to a methanethioyl amino group, linked to a pyridin-4-yl methylidene moiety. The molecular formula is , and it features both thioether and imine functionalities which are significant for its biological interactions.
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Antimicrobial Activity : Many thioether-containing compounds demonstrate significant antimicrobial properties due to their ability to disrupt microbial cell membranes or inhibit essential enzymes.
- Antioxidant Properties : The presence of sulfur in the structure may confer antioxidant capabilities, potentially neutralizing free radicals and reducing oxidative stress in biological systems.
- Enzyme Inhibition : The imine functionality may interact with enzyme active sites, leading to inhibition of specific biochemical pathways.
Biological Activity Data
A summary of the biological activities associated with (E)-{[(methylsulfanyl)methanethioyl]amino}[(pyridin-4-yl)methylidene]amine is presented in the following table:
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antioxidant | Scavenging of free radicals | |
| Enzyme Inhibition | Competitive inhibition of specific enzymes |
Case Studies
- Antimicrobial Efficacy : A study conducted by Abu-Zaied et al. (2021) demonstrated that similar thioether compounds exhibited potent activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption and interference with metabolic pathways.
- Antioxidant Activity Assessment : Research published in the Journal of Medicinal Chemistry highlighted that compounds with sulfur-based structures showed significant DPPH radical scavenging activity, indicating their potential as antioxidants.
- Enzyme Interaction Studies : In vitro studies have shown that derivatives of this compound can inhibit enzymes such as acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases.
Research Findings
Recent findings suggest that the compound's activity is influenced by its structural characteristics:
- Sulfhydryl Groups : The presence of sulfhydryl groups is crucial for its interaction with biological targets, enhancing its reactivity and biological efficacy.
- Pyridine Ring Influence : The pyridine moiety has been implicated in enhancing solubility and bioavailability, critical factors for pharmacological applications.
Q & A
Q. Table 1: Comparison of Synthetic Approaches
| Precursor | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Guanidine nitrate | LiOH | Ethanol | 70–85 | |
| Isothiocyanate derivatives | None (thermal) | Toluene | 60–75 | |
| 2-Amino-thieno derivatives | Base (K₂CO₃) | DMF | 65–80 |
Basic: How is this compound characterized structurally?
Methodological Answer:
- Spectroscopy : 1D NMR (¹H, ¹³C) identifies proton environments and carbon frameworks. IR confirms functional groups (e.g., C=S stretch at ~1150 cm⁻¹) ().
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns ().
- X-ray Crystallography : SHELXL software refines crystal structures, resolving stereochemistry and hydrogen bonding (e.g., N–H···S interactions) ().
Example Crystallographic Data ():
| Parameter | Value |
|---|---|
| Space group | P2₁2₁2₁ |
| R-factor | 0.041 |
| Hydrogen bonding | N–H···N (intramolecular) |
| Dihedral angle | 6.4° (pyridine/pyrazole) |
Advanced: How to address data contradictions in crystallographic refinement?
Methodological Answer:
Contradictions arise from twinned crystals , disorder, or weak diffraction. Strategies include:
- SHELXL Features : Use of TWIN/BASF commands for twinned data ().
- Validation Tools : Check R-factors, electron density maps (e.g., omit maps for ambiguous regions) ().
- Data Collection : High-resolution datasets (≤1.0 Å) reduce ambiguity. For example, used a Bruker D8 APEXII CCD detector with SADABS absorption correction.
- Overfitting with too many parameters.
- Ignoring hydrogen atom contributions in refinement.
Advanced: What mechanistic insights explain the cyclocondensation reactions?
Methodological Answer:
The reaction proceeds via nucleophilic attack and thiourea intermediate formation :
Step 1 : Nucleophilic amine attacks the electrophilic carbon in bis(methylsulfanyl) precursors ().
Step 2 : Elimination of methylsulfanyl groups forms thiourea intermediates.
Step 3 : Cyclization via [4+2] pathways yields pyrimidine or thieno-fused systems ().
Supporting Data ():
- Reaction of nitrile 105 with ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate yielded 107, confirmed by MS and NMR.
- Methyl iodide alkylation of 106 validated the role of methylsulfanyl groups in reactivity.
Advanced: How to design biological studies for this compound?
Methodological Answer:
- Target Selection : Prioritize kinases or receptors where pyridine/amine motifs are known binders (e.g., tyrosine kinases) ().
- Assay Design :
- In vitro : Competitive binding assays (SPR, fluorescence polarization).
- Cellular : Cytotoxicity profiling (IC₅₀) in cancer lines ().
- SAR Analysis : Modify methylsulfanyl or pyridinyl groups to probe activity ().
Q. Structural Considerations :
- The E-configuration ensures proper spatial alignment for target interaction.
- Methylsulfanyl groups enhance lipophilicity, impacting membrane permeability ().
Advanced: How do supramolecular interactions influence material applications?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
